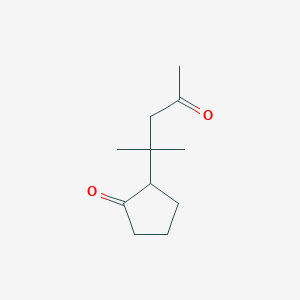
(2-Ethoxyphenyl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethoxyphenyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+C2H5OC6H4MgBr→(C2H5OC6H4)(CH3)3Sn+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.
化学反应分析
Types of Reactions
(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
科学研究应用
(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
(2-Ethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different substituents, affecting their applications and behavior in chemical reactions.
属性
CAS 编号 |
55204-75-6 |
|---|---|
分子式 |
C11H18OSn |
分子量 |
284.97 g/mol |
IUPAC 名称 |
(2-ethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3; |
InChI 键 |
INKBXZZIFKSBEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)






